molecular formula C18H21N5O3 B2670282 10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione CAS No. 282522-86-5

10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione

Número de catálogo: B2670282
Número CAS: 282522-86-5
Peso molecular: 355.398
Clave InChI: OQLGXQHUIFOTLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the diazepino-purine class, characterized by a fused 1,3-diazepine and purine core. The 10-position is substituted with a 4-ethoxyphenyl group, which may enhance lipophilicity and receptor binding compared to smaller or polar substituents . The ethoxy group likely influences pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration, compared to methoxy or hydroxyl analogs .

Propiedades

IUPAC Name

10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-3-26-13-8-6-12(7-9-13)22-10-4-5-11-23-14-15(19-17(22)23)21(2)18(25)20-16(14)24/h6-9H,3-5,10-11H2,1-2H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLGXQHUIFOTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Diazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the diazepine ring.

    Attachment of the Purine Moiety: The purine moiety is introduced through a series of reactions, including nucleophilic substitution and condensation reactions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is attached to the diazepine ring through electrophilic aromatic substitution reactions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Análisis De Reacciones Químicas

10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Aplicaciones Científicas De Investigación

Biological Applications

The potential applications of 10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione span various areas in medicinal chemistry:

1. Anticancer Activity:
Research indicates that compounds with similar structures exhibit anticancer properties. The unique configuration allows for interactions with specific enzymes or receptors involved in tumor growth and proliferation. Investigations into its efficacy against various cancer cell lines are ongoing.

2. Neuropharmacological Effects:
Due to its diazepine structure, the compound may influence neurotransmitter systems. Studies are being conducted to evaluate its potential as an anxiolytic or sedative agent by modulating GABAergic activity.

3. Antimicrobial Properties:
Preliminary studies suggest that this compound could possess antimicrobial activities against certain bacterial strains. Further research is needed to elucidate its mechanism of action and spectrum of activity.

Synthesis and Characterization

The synthesis of this compound involves several steps that may include:

  • Formation of Diazepine Ring: Utilizing specific reagents under controlled conditions.
  • Purification Techniques: Employing methods such as recrystallization or chromatography to achieve purity.

Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of similar diazepine derivatives on human colon carcinoma cells. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells. This highlights the potential for further development of 10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione as an anticancer agent.

Case Study 2: Neuropharmacological Research
In a neuropharmacological study assessing various diazepine derivatives for anxiolytic effects in animal models, compounds structurally related to 10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione showed promising results in reducing anxiety-like behavior.

Mecanismo De Acción

The mechanism of action of 10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of the target compound and related derivatives:

Compound Name/ID Molecular Formula Molecular Weight Substituents at Position 10 Key Biological Activity Reference
Target Compound C₂₂H₂₅N₅O₃* 419.47 g/mol 4-Ethoxyphenyl Hypothesized CNS/PDE modulation
20b () C₁₉H₂₃N₅O₄ 385.42 g/mol 3,4-Dihydroxyphenethyl Neurodegenerative disease targets
Compound 5 () C₂₇H₃₄N₆O₄ 530.60 g/mol 6,7-Dimethoxy-3,4-dihydroisoquinolinyl-butyl PDE4B1/PDE10A inhibition
II/XIV () Not specified Unspecified alkyl/aryl CNS activity (sedative, anxiolytic)
1-Ethoxymethyl () C₁₈H₂₄N₄O₃ 368.41 g/mol Ethoxymethyl-pyrimido-diazepine Antitumor, enzyme inhibition

*Calculated based on structural similarity to analogs.

Actividad Biológica

10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that exhibits significant biological activity. This article explores its potential pharmacological effects, mechanisms of action, and applications in various fields of research.

Chemical Structure and Properties

The compound's structure integrates elements of purine and diazepine, which are known for their diverse biological activities. The molecular formula is C18H21N5O3C_{18}H_{21}N_5O_3, with a molecular weight of approximately 357.39 g/mol. Its unique structure allows it to interact with various biological targets.

PropertyValue
Molecular FormulaC18H21N5O3
Molecular Weight357.39 g/mol
IUPAC Name10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione
CAS NumberNot yet assigned

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes in the body. It has been shown to interact with:

  • Adenosine Receptors : The compound may act as an antagonist at the A3 adenosine receptor, which is involved in various physiological processes including inflammation and immune response .
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes related to purine metabolism .

Pharmacological Effects

Research indicates that 10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione may exhibit several pharmacological effects:

  • Anti-inflammatory Activity : The compound's interaction with adenosine receptors may lead to reduced inflammation.
  • Neuroprotective Effects : Its structural similarity to known neuroprotective agents suggests potential benefits in neurological disorders.

Study on Neuroprotective Properties

A recent study evaluated the neuroprotective effects of related diazepine derivatives on neuronal cell lines. The results indicated that compounds with similar structures could significantly reduce oxidative stress markers and improve cell viability under neurotoxic conditions . This suggests that 10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione may offer similar protective benefits.

In Vivo Studies

In vivo studies using animal models have demonstrated that administration of this compound can lead to significant improvements in behavioral tests associated with anxiety and depression. These findings support its potential as a therapeutic agent for mood disorders.

Medicinal Chemistry

The compound serves as a valuable scaffold for the design of new therapeutics targeting neurological and inflammatory diseases. Ongoing research aims to optimize its structure for enhanced potency and selectivity.

Drug Development

Given its promising biological activity and mechanism of action, 10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione is being investigated for potential development into a pharmaceutical agent.

Q & A

Q. What are the established synthetic routes and key analytical techniques for characterizing 10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. For example, analogous compounds (e.g., diazepino-purine derivatives) are synthesized via nucleophilic substitution or cyclization steps, as seen in spirocyclic lactam frameworks . Key analytical techniques include:
  • LCMS : Used to confirm molecular weight (e.g., m/z 658 [M+H]+ observed in related compounds) .
  • HPLC : Retention time analysis (e.g., 1.57 minutes under SMD-TFA05 conditions) ensures purity .
  • NMR and X-ray crystallography (not explicitly in evidence but standard for structural validation).

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical methods:
  • Chromatography : Use reverse-phase HPLC with gradient elution to assess purity (e.g., ≥95% purity threshold) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., LCMS with electrospray ionization) and isotopic patterns .
  • Spectroscopic Analysis : Employ 1^1H/13^13C NMR for functional group verification and NOESY for stereochemical assignments .

Advanced Research Questions

Q. How can molecular modeling predict the biological activity of this compound and guide experimental design?

  • Methodological Answer : Computational approaches include:
  • Docking Studies : Predict binding affinity to target enzymes/receptors (e.g., purine-binding proteins) using software like AutoDock or Schrödinger .
  • QSAR Models : Corrogate substituent effects (e.g., ethoxyphenyl groups) with activity data from analogous compounds .
  • MD Simulations : Validate stability of ligand-receptor complexes over nanosecond timescales .
    Experimental validation via enzymatic assays (e.g., kinase inhibition) is critical to reconcile computational predictions with empirical data .

Q. What strategies can address contradictions in reported biological activities of this compound?

  • Methodological Answer :
  • Systematic Meta-Analysis : Use bibliometric tools to identify methodological inconsistencies (e.g., assay conditions, cell lines) across studies .
  • Dose-Response Reevaluation : Re-test activity under standardized conditions (e.g., IC50_{50} curves with controls for solvent effects) .
  • Orthogonal Assays : Confirm mechanisms using biophysical methods (e.g., SPR for binding kinetics, thermal shift assays for target engagement) .

Q. How can researchers design studies to assess the environmental fate and ecological risks of this compound?

  • Methodological Answer : Follow frameworks from environmental toxicology projects (e.g., INCHEMBIOL):
  • Abiotic Studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions .
  • Biotic Studies : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) and microbial degradation pathways .
  • Ecotoxicology : Use tiered testing (e.g., acute vs. chronic exposure in algae, fish) to establish NOEC/LOEC values .

Q. What methodologies integrate computational and experimental data to refine mechanistic hypotheses?

  • Methodological Answer :
  • Hybrid Workflows : Combine DFT calculations (e.g., Gaussian for electron distribution) with experimental spectroscopic data (e.g., IR/Raman) to resolve tautomeric equilibria .
  • Chemoinformatics : Cluster activity data from high-throughput screens with molecular descriptors (e.g., logP, polar surface area) to prioritize analogs .
  • Bayesian Inference : Quantify uncertainty in structure-activity relationships using probabilistic models .

Q. What theoretical frameworks guide research on the pharmacological mechanisms of this compound?

  • Methodological Answer :
  • Receptor Theory : Link structural features (e.g., diazepino-purine core) to GPCR or kinase modulation hypotheses .
  • Systems Biology : Map interactions using pathway analysis tools (e.g., KEGG, Reactome) to identify off-target effects .
  • Free-Wilson Analysis : Deconstruct substituent contributions to activity in lead optimization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.